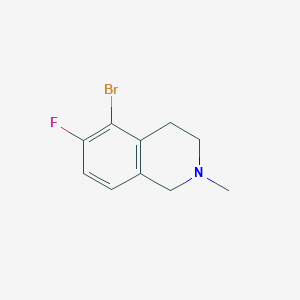

5-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

5-bromo-6-fluoro-2-methyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFN/c1-13-5-4-8-7(6-13)2-3-9(12)10(8)11/h2-3H,4-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFJMYDFVZIUHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C=CC(=C2Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline generally follows these key steps:

- Preparation of appropriately substituted benzaldehyde or benzyl derivatives bearing bromine and fluorine substituents.

- Formation of the tetrahydroisoquinoline ring system via cyclization reactions such as the Bischler–Napieralski reaction or related cyclization methods.

- Introduction of the methyl group at the 2-position, often via alkylation or reduction steps.

- Final purification and characterization.

Preparation of Key Starting Materials: 2-Bromo-6-fluorobenzaldehyde

The preparation of 2-bromo-6-fluorobenzaldehyde, a crucial intermediate, is well documented:

- Step 1: Bromination and oxidation of 2-bromo-6-fluorotoluene under light in the presence of hydrobromic acid and hydrogen peroxide produces 2-bromo-6-fluorobenzyl bromide.

- Step 2: The benzyl bromide is then oxidized to the aldehyde using dimethyl sulfoxide (DMSO) with inorganic compounds at 70–100°C.

- The reaction mixture is worked up by extraction, washing, drying, and purified by silica gel chromatography.

- This method yields the aldehyde with purity ≥99.0% and nearly quantitative conversion.

| Step | Reagents & Conditions | Product | Yield/Purity |

|---|---|---|---|

| 1 | 2-bromo-6-fluorotoluene, HBr, H2O2, light | 2-bromo-6-fluorobenzyl bromide | High conversion |

| 2 | DMSO, inorganic compound, 70–100°C, 2–15 h | 2-bromo-6-fluorobenzaldehyde | ≥99% purity, 100% conv. |

Construction of the Tetrahydroisoquinoline Core

The tetrahydroisoquinoline skeleton is commonly synthesized via the Bischler–Napieralski reaction , which involves:

- Amidation of substituted phenethylamines with acid chlorides to form amides.

- Cyclization of amides under dehydrating conditions (e.g., using phosphorus oxychloride or phosphorus pentoxide) to form iminium intermediates.

- Reduction of the iminium ion to the tetrahydroisoquinoline ring using reducing agents such as sodium borohydride.

For example, the synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline derivatives proceeds from 3-bromophenylacetonitrile through reduction, amidation, ring closure, and hydrolysis steps.

| Step | Reagents & Conditions | Intermediate/Product |

|---|---|---|

| Reduction | 3-bromophenylacetonitrile, Raney Ni, H2 | 3-bromophenethylamine |

| Amidation | Methyl chloroformate, acid agent | Methyl 3-bromophenethylcarbamate |

| Cyclization | 2-oxoacetic acid, H2SO4, THF | 6-bromo-2-methoxycarbonyl-tetrahydroisoquinoline-1-carboxylic acid |

| Hydrolysis | Concentrated H2SO4 | 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |

Methylation at the 2-Position

The methyl group at the 2-position of the tetrahydroisoquinoline can be introduced by:

- Alkylation of the tetrahydroisoquinoline nitrogen or carbon centers using methylating agents or via selective reduction of precursors containing methyl substituents.

- Alternatively, starting from methyl-substituted phenethylamine derivatives can incorporate the methyl group early in the synthesis.

Representative Synthetic Route Summary

| Stage | Starting Material/Intermediate | Reaction Type | Conditions/Notes |

|---|---|---|---|

| Halogenated benzaldehyde | 2-bromo-6-fluorobenzaldehyde | Bromination, oxidation | HBr, H2O2, DMSO, 70–100°C |

| Phenethylamine derivative | 3-bromophenylacetonitrile reduced to amine | Hydrogenation | Raney Ni catalyst, MeOH or EtOH |

| Carbamate formation | 3-bromophenethylamine + methyl chloroformate | Amidation | Acid catalyst, low temperature |

| Cyclization | Carbamate + 2-oxoacetic acid | Bischler–Napieralski reaction | Concentrated H2SO4, THF solvent |

| Reduction | Iminium intermediate | NaBH4 reduction | Room temperature |

| Methylation | 2-substituted intermediate | Alkylation or methyl introduction | Varies, depends on precursor |

Research Findings and Notes

- The multi-step synthesis allows for selective incorporation of bromine and fluorine substituents on the aromatic ring before ring closure, ensuring regioselectivity.

- The Bischler–Napieralski cyclization is a reliable method for constructing tetrahydroisoquinoline cores with various substitutions.

- Reduction steps using sodium borohydride or catalytic hydrogenation are effective for converting iminium intermediates to the saturated tetrahydroisoquinoline.

- Purification is typically performed by silica gel chromatography, yielding compounds of high purity suitable for further pharmacological or chemical studies.

- The synthetic protocols are scalable and have been optimized for yield and purity in patent literature and peer-reviewed studies.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of dihydroisoquinoline derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles such as amines and thiols.

Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used.

Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Products include derivatives with different functional groups replacing the bromine or fluorine atoms.

Oxidation Reactions: Products include quinoline derivatives.

Reduction Reactions: Products include dihydroisoquinoline derivatives.

Scientific Research Applications

5-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Positional Effects

7-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1270045-85-6)

- Substituents : Br (7), F (6), CH₃ (2).

- Molecular Formula : C₁₀H₁₁BrFN (identical to target compound).

- Key Differences: The bromine and fluorine substituents are swapped (Br at 7 vs. 5). For example, the bromine at position 7 may hinder access to hydrophobic binding pockets compared to position 5 .

6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline (CID 84693242)

- Substituents : Br (6), F (5).

- Molecular Formula : C₉H₉BrFN (MW 230.08).

- Key Differences: Lacks the methyl group at position 2 and has swapped halogen positions. The smaller size (MW 230 vs. 258) may enhance blood-brain barrier permeability .

Functional Group Variations

5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 1356111-42-6)

- Substituents : Br (5), CF₃ (7).

- Molecular Formula : C₁₀H₉BrF₃N (MW 280.09).

- Key Differences : The trifluoromethyl group at position 7 introduces strong electron-withdrawing effects, increasing polarity and metabolic stability. This contrasts with the target compound’s fluorine at position 6, which is less polar but may improve bioavailability. The CF₃ group also enhances lipophilicity (logP ~2.5 vs. ~2.1 for the target compound) .

5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline

- Substituents : Br (5), OCH₃ (6).

- Molecular Formula: C₁₀H₁₂BrNO (MW 242.12).

- Key Differences : Methoxy at position 6 provides electron-donating effects, increasing solubility but reducing oxidative stability compared to fluorine. Methoxy groups are prone to demethylation by cytochrome P450 enzymes, whereas fluorine is metabolically inert .

Data Table: Comparative Analysis of THIQ Derivatives

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | logP* | Key Properties/Activities |

|---|---|---|---|---|---|

| Target Compound | Br (5), F (6), CH₃ (2) | C₁₀H₁₁BrFN | 258.11 | ~2.1 | Potential CNS activity, metabolic stability |

| 7-Bromo-6-fluoro-2-methyl-THIQ | Br (7), F (6), CH₃ (2) | C₁₀H₁₁BrFN | 258.11 | ~2.1 | Altered receptor accessibility |

| 6-Bromo-5-fluoro-THIQ | Br (6), F (5) | C₉H₉BrFN | 230.08 | ~1.8 | Higher BBB permeability |

| 5-Bromo-7-(trifluoromethyl)-THIQ | Br (5), CF₃ (7) | C₁₀H₉BrF₃N | 280.09 | ~2.5 | Enhanced polarity, metabolic resistance |

| 5-Bromo-6-methoxy-THIQ | Br (5), OCH₃ (6) | C₁₀H₁₂BrNO | 242.12 | ~1.5 | Improved solubility, metabolic liability |

*logP values estimated via computational tools.

Biological Activity

5-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline is a heterocyclic organic compound belonging to the tetrahydroisoquinoline class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential applications in drug discovery and development. The unique substitution pattern of bromine and fluorine atoms enhances its pharmacological properties.

Chemical Structure and Properties

The chemical structure of 5-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline is characterized by:

- Bromine atom at the 5th position

- Fluorine atom at the 6th position

- Methyl group at the 2nd position

This configuration contributes to its biological activity by influencing its interactions with various biological targets.

Antimicrobial Properties

Research indicates that 5-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline exhibits significant antimicrobial activity. In vitro studies have shown that this compound effectively inhibits the growth of various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound has also been studied for its anticancer properties. In several cancer cell lines, including breast and colon cancer cells, it demonstrated potent cytotoxic effects. The compound's mechanism of action involves induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as MAPK/ERK.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Apoptosis induction |

| HCT116 (Colon Cancer) | 3.8 | Cell cycle arrest and apoptosis |

Enzyme Inhibition

5-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit specific enzymes involved in neurotransmitter synthesis. For instance, it interacts with phenylethanolamine N-methyltransferase (PNMT), leading to reduced catecholamine production. This inhibition could have implications for treating conditions related to catecholamine dysregulation.

The biological activity of 5-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline can be attributed to its ability to bind selectively to various molecular targets:

- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors involved in neurotransmission.

- Enzyme Interaction : By binding to enzymes like PNMT, it alters enzyme kinetics and affects downstream signaling pathways.

- Cell Signaling Pathways : It influences pathways critical for cell survival and proliferation, such as the MAPK/ERK pathway.

Study on Anticancer Effects

A study conducted on breast cancer cell lines revealed that treatment with 5-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline resulted in a significant reduction in cell viability compared to untreated controls. The study utilized flow cytometry to analyze apoptosis rates and found that the compound induced early and late apoptosis in a dose-dependent manner.

Enzyme Inhibition Study

In another research effort focused on enzyme inhibition, 5-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline was tested for its ability to inhibit PNMT activity. Results indicated a competitive inhibition pattern with a calculated Ki value of approximately 0.45 µM, suggesting strong binding affinity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.